molecular formula C21H19N3O2 B4563204 3-(benzoylamino)-4-methyl-N-(4-methyl-2-pyridinyl)benzamide

3-(benzoylamino)-4-methyl-N-(4-methyl-2-pyridinyl)benzamide

Cat. No.: B4563204
M. Wt: 345.4 g/mol
InChI Key: JKAOLNCCMJDSAH-UHFFFAOYSA-N
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Description

3-(benzoylamino)-4-methyl-N-(4-methyl-2-pyridinyl)benzamide is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.147726857 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally related to 3-(benzoylamino)-4-methyl-N-(4-methyl-2-pyridinyl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been designed and synthesized as isotype-selective histone deacetylase (HDAC) inhibitors. These compounds exhibit selective inhibition of HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. MGCD0103, in particular, has shown significant antitumor activity in vivo and is under clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Crystal Structure Studies for Drug Design

Crystallographic studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate reveal centrosymmetric hydrogen-bonded dimer formations, which are crucial for understanding intermolecular interactions in drug design. Such studies provide insights into the supramolecular aggregation controlled by π–π interactions and weak hydrogen bonding, which can influence the bioavailability and efficacy of potential pharmaceuticals (Kranjc et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of novel heterocyclic compounds based on the benzoylamino structure have been extensively studied. These compounds, such as pyridyl substituted 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, exhibit unique properties like aggregation-enhanced emission (AEE) and multi-stimuli-responsive behaviors. Such features are valuable for the development of advanced materials in optoelectronics and sensor technologies (Srivastava et al., 2017).

Antimicrobial and Antifungal Activities

Research on benzoylamino derivatives and their complexes has shown significant antimicrobial and antifungal activities. For instance, novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have been synthesized and evaluated for cytotoxicity against various cancer cell lines. Such compounds offer promising avenues for developing new therapeutic agents (Adhami et al., 2014).

Properties

IUPAC Name

3-benzamido-4-methyl-N-(4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-10-11-22-19(12-14)24-21(26)17-9-8-15(2)18(13-17)23-20(25)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAOLNCCMJDSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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